2-amino-1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
CAS No.:
Cat. No.: VC16279085
Molecular Formula: C22H23N5O3
Molecular Weight: 405.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N5O3 |
|---|---|
| Molecular Weight | 405.4 g/mol |
| IUPAC Name | 2-amino-1-(4-ethoxyphenyl)-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
| Standard InChI | InChI=1S/C22H23N5O3/c1-3-30-15-10-8-14(9-11-15)27-20(23)18(22(28)24-12-13-29-2)19-21(27)26-17-7-5-4-6-16(17)25-19/h4-11H,3,12-13,23H2,1-2H3,(H,24,28) |
| Standard InChI Key | JMQWFKCFXVFWMJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N |
Introduction
2-amino-1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic organic compound characterized by its complex molecular structure, featuring a pyrroloquinoxaline backbone. This backbone is known for its potential biological activities, particularly in medicinal chemistry. The compound includes an amino group, an ethoxyphenyl substituent, and a methoxyethyl side chain, contributing to its unique chemical properties and potential biological interactions.
Synthesis Methods
The synthesis of 2-amino-1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic synthesis techniques. Common methods include:
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Formation of the Pyrroloquinoxaline Core: This involves the cyclization of appropriate precursors under specific conditions.
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Introduction of the Ethoxyphenyl Group: Achieved through a substitution reaction using 4-ethoxyphenyl reagents.
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Attachment of the Methoxyethyl Group: Involves the use of 2-methoxyethylamine in a coupling reaction.
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Final Assembly: The final step involves the coupling of intermediate products to form the desired compound.
Solvents like dimethylformamide or dimethyl sulfoxide are used under controlled temperatures to optimize yields. Purification techniques such as recrystallization or chromatography are employed to isolate the product from by-products.
Biological Activities and Potential Applications
Compounds with similar structures to 2-amino-1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibit various biological activities, including antitumor and antimicrobial properties. The unique combination of ethoxy and methoxyethyl groups in this compound may contribute to its distinct biological properties compared to analogs.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-amino-1-(4-chlorophenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline | Chlorine substituent instead of ethoxy | Antitumor activity reported |
| 2-amino-N-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline | Fluorine substituent | Antimicrobial properties |
| 2-amino-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline | Methyl substituent | Enzyme inhibition studies |
Interaction Studies and Mechanism of Action
Interaction studies are crucial for understanding how 2-amino-1-(4-ethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide interacts with biological targets. Techniques such as molecular docking and enzyme assays are used to elucidate its mechanism of action. These interactions help inform further modifications for enhanced activity.
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